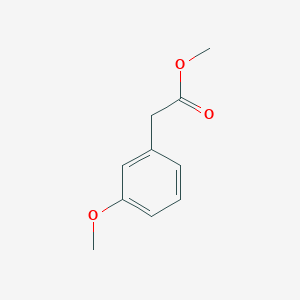

Methyl 3-Methoxyphenylacetate

Beschreibung

BenchChem offers high-quality Methyl 3-Methoxyphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-Methoxyphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-(3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-5-3-4-8(6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVIOYCZTJRBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334084 | |

| Record name | methyl 2-(3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18927-05-4 | |

| Record name | methyl 2-(3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-Methoxyphenylacetate: A Versatile Intermediate in Modern Organic Synthesis

Introduction

Methyl 3-methoxyphenylacetate is a pivotal chemical intermediate, valued for its versatile reactivity and strategic importance in the synthesis of complex organic molecules.[1] As a substituted phenylacetic acid ester, its molecular framework offers multiple reaction sites, making it a valuable building block in the pharmaceutical, agrochemical, and fragrance industries.[1][2] This guide provides an in-depth analysis of its synthesis, key chemical transformations, and practical applications, with a focus on its role in drug development. We will explore the mechanistic rationale behind its reactivity and present detailed protocols for its use, offering researchers and development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of Methyl 3-methoxyphenylacetate is crucial for its effective handling, reaction optimization, and characterization. This compound is a colorless to light yellow liquid at room temperature and is sparingly soluble in water but readily soluble in common organic solvents like ethanol and ether.[2][3]

Table 1: Physicochemical Properties of Methyl 3-Methoxyphenylacetate

| Property | Value | Source |

| CAS Number | 18927-05-4 | [3][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |

| Molecular Weight | 180.20 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 86-88°C at 0.5 mmHg | [1][2][3] |

| Density | 1.12 g/cm³ | [1][2][4] |

| Refractive Index (n20/D) | 1.5130 - 1.5180 | [1][2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, chloroform | [2][3] |

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Key Data Points |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.24 (t, 1H), 6.83 (m, 3H), 3.80 (s, 3H), 3.69 (s, 3H), 3.60 (s, 2H) |

| ¹³C NMR (Predicted) | δ 172.1 (C=O), 159.8 (C-O), 134.7 (Ar-C), 129.6 (Ar-CH), 121.8 (Ar-CH), 114.9 (Ar-CH), 113.0 (Ar-CH), 55.2 (OCH₃), 52.1 (OCH₃), 41.2 (CH₂) |

| IR (Neat) | ~1740 cm⁻¹ (C=O, ester), ~1260 cm⁻¹ (C-O, ether), ~1600, 1490 cm⁻¹ (C=C, aromatic) |

Note: ¹³C NMR data is predicted and may vary slightly based on experimental conditions.

Synthesis of Methyl 3-Methoxyphenylacetate

The most common and industrially scalable method for synthesizing Methyl 3-methoxyphenylacetate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-methoxyphenylacetic acid.[5] This acid-catalyzed reaction is an equilibrium process, and strategies are employed to drive it towards the product side.

The Fischer-Speier Esterification Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6] This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6] A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester.[6] Deprotonation of this species regenerates the acid catalyst and yields the final ester product.

To achieve high yields, the equilibrium must be shifted to the right. This is typically accomplished by using an excess of the alcohol reactant (methanol), which also serves as the solvent, or by removing water as it is formed.[6][7]

Detailed Synthesis Protocol

This protocol describes a lab-scale synthesis of Methyl 3-methoxyphenylacetate with high yield.

Materials:

-

3-Methoxyphenylacetic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (serves as reactant and solvent)

-

Trimethylsilyl chloride (TMSCl) (2.2 eq) or concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

-

Ethyl acetate (for workup)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 3-methoxyphenylacetic acid (e.g., 127 g, 0.77 mol) in anhydrous methanol (1.0 L), slowly add trimethylsilyl chloride (182 g, 1.68 mol) dropwise over approximately 1 hour at room temperature.[1] Rationale: TMSCl reacts with methanol in situ to generate HCl, which is the active acid catalyst. This method is often milder and avoids the handling of concentrated sulfuric acid.

-

Reaction Execution: Stir the reaction mixture at room temperature for 16-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Workup and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess methanol.[1] b. Dissolve the resulting residue in ethyl acetate. c. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup. d. Wash the organic layer sequentially with water and then brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under vacuum to yield the crude product.[1]

-

Purification: The resulting brown or yellow oil is often of sufficient purity (e.g., 97% yield) for subsequent steps.[1] If higher purity is required, vacuum distillation can be performed.

Key Reactions and Synthetic Utility

The reactivity of Methyl 3-methoxyphenylacetate is dominated by the ester functional group and the activated benzylic position. This dual reactivity makes it a versatile precursor for a wide range of more complex molecules.

Figure 1: Key synthetic transformations of Methyl 3-Methoxyphenylacetate.

Ester Hydrolysis

The ester can be readily hydrolyzed back to the parent carboxylic acid, 3-methoxyphenylacetic acid, under either acidic or basic conditions.[8] This reaction is fundamental if the ester group is used as a protecting group for the carboxylic acid during a previous synthetic step. Basic hydrolysis (saponification) followed by acidic workup is often preferred for its irreversibility and high yields.

Amidation

Direct conversion of the ester to an amide is a crucial transformation, as the amide bond is a core functional group in many pharmaceuticals.[9] This can be achieved by heating the ester with a primary or secondary amine. While the reaction can be slow, it can be catalyzed or promoted by various reagents.[10] This transformation provides a direct route to important amide-containing scaffolds.

Reduction to Alcohols

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 2-(3-methoxyphenyl)ethanol. This opens up a pathway to a different class of compounds where the alcohol can be further functionalized (e.g., converted to halides, ethers, or used in coupling reactions).

α-Alkylation and Condensation Reactions

The methylene protons (α-protons) adjacent to the ester's carbonyl group are acidic and can be deprotonated by a suitable non-nucleophilic strong base (e.g., lithium diisopropylamide, LDA). The resulting enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides, in α-alkylation reactions. This C-C bond-forming reaction is a powerful tool for building molecular complexity.

Applications in Drug Synthesis

Methyl 3-methoxyphenylacetate and its parent acid are key starting materials or intermediates in the synthesis of several important active pharmaceutical ingredients (APIs).

Synthesis of Tapentadol

Tapentadol is a centrally acting analgesic with a dual mechanism of action.[11] The 3-methoxyphenyl moiety is a core component of its structure. Synthetic routes to Tapentadol often involve intermediates derived from 3-methoxyphenylacetic acid or its derivatives.[12][13] For instance, the Grignard reaction of a suitable organometallic reagent with an amide derived from 3-methoxyphenylacetic acid can be a key step in constructing the carbon skeleton of the drug.

Figure 2: Simplified retrosynthetic pathway for Tapentadol highlighting the role of the 3-methoxyphenylacetate scaffold.

Synthesis of Venlafaxine

Venlafaxine is a widely prescribed antidepressant.[14] Its synthesis often starts from p-methoxyphenylacetonitrile or p-methoxyphenylacetic acid.[8][15] While the commercial synthesis typically uses the para-substituted isomer, the chemistry is directly analogous and demonstrates the utility of this class of compounds. The synthesis involves building the cyclohexanol ring and the dimethylaminoethyl side chain onto the methoxyphenylacetyl core.[14][16]

Conclusion

Methyl 3-methoxyphenylacetate is more than a simple organic ester; it is a versatile and economically important chemical intermediate. Its value lies in the strategic placement of its functional groups—the reactive ester, the activatable α-protons, and the methoxy-substituted aromatic ring—which can be manipulated through a variety of well-established organic reactions. From the straightforward synthesis via Fischer esterification to its application in the multi-step construction of complex APIs like Tapentadol, this compound serves as a testament to the power of fundamental building blocks in modern drug discovery and development. The methodologies and insights presented in this guide underscore its continued relevance and potential for future synthetic innovations.

References

-

ChemBK. (2024, April 9). Methyl 2-(3-methoxyphenyl)acetate. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

- Google Patents. (2016). CN105418421A - Synthesizing method for 3-methoxyacrylate.

- Google Patents. (2016). CN102690199A - Preparation method for methyl methoxyacetate.

- Google Patents. (2019). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

-

Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

- Google Patents. (2014). US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof.

-

University of Missouri–St. Louis. 22. The Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (2016). WO2016202808A2 - NEW SYNTHESIS OF TAPENTADOL-HCl INTERMEDIATES.

-

ChemRxiv. (2022). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. Retrieved from [Link]

-

ArTS. Synthesis of Amidation Agents and Their Reactivity in Conden- sation Reactions. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2014). Preparation of Venlafaxine-Antidepressant Drug (1). Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of tapentadol hydrochloride. Retrieved from [Link]

-

WIPO Patentscope. (2006). WO/2006/035457 A PROCESS FOR THE MANUFACTURE OF VENLAFAXINE AND INTERMEDIATES THEREOF. Retrieved from [Link]

-

Chinese Journal of Pharmaceuticals. (2013). Synthesis of Related Substances of Venlafaxine Hydrochloride. Retrieved from [Link]

-

EPO Patent Information. (2013). INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100. Retrieved from [Link]

- Google Patents. (2012). WO2012023147A1 - Process for the preparation of tapentadol.

Sources

- 1. METHYL 3-METHOXYPHENYLACETATE | 18927-05-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 3-methoxyphenylacetate, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. labproinc.com [labproinc.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2016202808A2 - NEW SYNTHESIS OF TAPENTADOL-HCl INTERMEDIATES - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]

- 14. asianpubs.org [asianpubs.org]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. Synthesis of Related Substances of Venlafaxine Hydrochloride [cjph.com.cn]

Biological Activity & Therapeutic Potential of Methyl 3-Methoxyphenylacetate Derivatives

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

Methyl 3-Methoxyphenylacetate (M3MPA) is a critical ester intermediate and pharmacophore precursor in the synthesis of centrally acting analgesics, NSAIDs, and differentiation-inducing anticancer agents. While often categorized solely as a synthetic building block (CAS: 18927-05-4), its biological relevance extends into its role as a lipophilic prodrug for 3-methoxyphenylacetic acid (3-MPAA) and as a privileged scaffold for constructing the 3-methoxyphenyl pharmacophore found in opioids like Tapentadol and Tramadol .

This guide analyzes the biological activity of M3MPA derivatives, focusing on three core therapeutic axes: Mu-Opioid Receptor (MOR) modulation , Histone Deacetylase (HDAC) inhibition , and COX-dependent anti-inflammatory pathways .

Chemical Biology & Pharmacokinetics

To understand the biological activity of M3MPA, one must distinguish between the intact ester and its hydrolyzed metabolite .

2.1 The Prodrug Mechanism

In physiological media, M3MPA functions as a lipophilic precursor. The methyl ester moiety enhances membrane permeability compared to the free acid, allowing for improved passive diffusion across the blood-brain barrier (BBB) and gastrointestinal epithelium. Once intracellular, carboxylesterases (CES1/CES2) hydrolyze M3MPA into its active anionic form.

-

Substrate: Methyl 3-Methoxyphenylacetate (

) -

Enzyme: Carboxylesterase (hCES1)

-

Metabolite: 3-Methoxyphenylacetic acid (

) + Methanol

2.2 The 3-Methoxyphenyl Pharmacophore

The 3-methoxy substitution on the phenyl ring is not arbitrary. In medicinal chemistry, this position is critical for:

-

Hydrogen Bonding: The methoxy oxygen acts as a weak H-bond acceptor in receptor pockets (e.g., Serine residues in the MOR binding pocket).

-

Metabolic Stability: Unlike a hydroxyl group (phenol), the methoxy group protects against rapid Phase II glucuronidation, prolonging half-life before O-demethylation by CYP2D6 occurs.

Therapeutic Activity Profiles

3.1 Central Analgesia (Opioid/NRI Dual Action)

M3MPA derivatives are structural progenitors of the "tramadol-like" analgesics. The 3-methoxyphenyl moiety is the essential "A-ring" pharmacophore required for binding to the Mu-Opioid Receptor.

-

Mechanism: Derivatives synthesized via Mannich reactions or Grignard additions to the ester carbonyl evolve into 3-methoxy-substituted cyclohexylamines.

-

Target:

-Opioid Receptor (Agonist) and Norepinephrine Transporter (Inhibitor). -

Key Derivative Class: 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol analogs (Tapentadol precursors).[1]

3.2 Oncology: HDAC Inhibition & Differentiation

Phenylacetate derivatives are known Histone Deacetylase (HDAC) inhibitors . They induce hyperacetylation of histones H3 and H4, leading to the reactivation of silenced tumor suppressor genes (e.g., p21/WAF1).

-

Activity: The 3-methoxyphenylacetate anion mimics the acetate group of acetyl-lysine, occupying the catalytic tunnel of HDAC enzymes (specifically Class I and II).

-

Effect: Induces terminal differentiation in neuroblastoma and glioblastoma cell lines, forcing cancer cells to exit the cell cycle.

3.3 Anti-Inflammatory (NSAID Potential)

Structurally homologous to Diclofenac and Nepafenac , M3MPA derivatives exhibit anti-inflammatory potential by inhibiting Cyclooxygenase (COX) enzymes. The 3-methoxy group provides steric bulk that can enhance selectivity for COX-2 over COX-1 in specific derivative series.

Visualizing the Biological Mechanism

The following diagram illustrates the metabolic activation of M3MPA and its divergent signaling pathways upon hydrolysis and synthetic derivatization.

Caption: Figure 1. Divergent pathways of Methyl 3-Methoxyphenylacetate: Bioactivation via esterase hydrolysis vs. Synthetic conversion to opioid analgesics.

Experimental Protocols

5.1 Protocol A: Synthesis of M3MPA (Fisher Esterification)

Context: High-purity synthesis is required for biological testing to avoid contamination with mineral acids.

-

Reagents: 3-Methoxyphenylacetic acid (1 eq), Methanol (excess, solvent),

(cat. 0.1 eq). -

Procedure:

-

Dissolve acid in anhydrous MeOH under

atmosphere. -

Add

dropwise at 0°C. -

Reflux at 65°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Cool to RT, neutralize with saturated

. -

Extraction: Extract with DCM (3x), dry over

, and concentrate in vacuo.

-

-

Validation:

NMR (CDCl3) must show singlet at

5.2 Protocol B: In Vitro Esterase Stability Assay

Context: Determines the half-life of the prodrug in plasma.

-

Preparation: Prepare a 10 mM stock of M3MPA in DMSO.

-

Incubation: Add 1

L stock to 999 -

Sampling: At t = 0, 5, 15, 30, 60 min, remove 100

L aliquots. -

Quenching: Immediately add 200

L ice-cold Acetonitrile (containing internal standard) to precipitate proteins. -

Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.

-

Calculation: Plot ln[concentration] vs. time to determine

and

Quantitative Data Summary

| Compound Derivative | Target Receptor | IC50 / Ki Value | Biological Effect |

| M3MPA (Prodrug) | N/A (Inactive) | N/A | Lipophilic transport form |

| 3-MPAA (Acid) | HDAC (Class I) | ~2.5 mM | Tumor cell differentiation |

| 3-MPAA (Acid) | COX-1 / COX-2 | ~50 - 150 | Mild anti-inflammatory |

| Tapentadol Analog | ~0.1 - 0.5 | Analgesia (Central) | |

| 3-MeO-PCMo | NMDA Receptor | ~1.5 | Dissociative / Anesthetic |

References

-

Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed. Available at: [Link][2]

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. Available at: [Link]

-

Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo). ResearchGate. Available at: [Link]

-

Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. PubMed. Available at: [Link]

Sources

Foreword: A Molecule-Centric Approach to Structural Elucidation

An In-depth Technical Guide to the Structural Analysis of Methyl 3-Methoxyphenylacetate

In modern drug discovery and development, the unambiguous structural confirmation of key intermediates is a foundational pillar of scientific rigor. This guide eschews a generic, templated approach to analytical chemistry. Instead, we present a bespoke structural analysis of Methyl 3-Methoxyphenylacetate (C₁₀H₁₂O₃), a significant organic intermediate in the pharmaceutical and agrochemical sectors.[1] Our methodology is guided by the molecule itself, letting its inherent chemical properties dictate the analytical workflow. We will proceed with a logical, multi-technique strategy, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural proof. This document is intended for researchers and drug development professionals who require not just the "what" but the "why" behind the analytical choices that ensure scientific integrity.

Physicochemical Profile

A foundational understanding of a compound's physical properties is the precursor to any analytical campaign.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1][3] |

| Boiling Point | 86-88 °C at 0.5 mmHg | [2] |

| Density | ~1.12 g/mL | [1][3] |

| Refractive Index | ~1.514 - 1.519 (at 20°C) | [4] |

| Solubility | Sparingly soluble in water | [1][2] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing an atomic-level map of the proton and carbon frameworks. Our strategy begins here because it offers the most definitive and detailed information regarding the compound's connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Rationale: Proton NMR (¹H NMR) is the initial method of choice due to its high sensitivity and the wealth of information it provides. It allows us to count the number of distinct proton environments, determine the relative number of protons in each environment (integration), and deduce the proximity of neighboring protons through spin-spin coupling (multiplicity). This technique will allow us to directly observe the distinct signals for the aromatic protons, the two methoxy groups, and the methylene bridge, providing the initial, most crucial pieces of the structural puzzle.

Standard Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible data for small molecules like Methyl 3-Methoxyphenylacetate.

-

Sample Preparation: Accurately weigh 5-25 mg of the neat liquid sample.[5]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6] CDCl₃ is selected for its excellent solubilizing power for this analyte and its single, well-defined residual solvent peak.

-

Homogenization: Transfer the solution to a 5 mm NMR tube and vortex gently to ensure a homogeneous solution.

-

Instrument Setup: Place the sample in a 300 MHz (or higher) NMR spectrometer.[1]

-

Acquisition: Acquire the spectrum at ambient probe temperature using a standard single-pulse sequence. Key parameters include a 30-45° pulse angle, a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve an excellent signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum manually. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Data Analysis & Interpretation

The ¹H NMR spectrum provides definitive evidence for the proposed structure.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| 7.24 | Triplet (t) | 1H | Ar-H (C5) | Located in the typical aromatic region. The triplet multiplicity (J ≈ 7.5 Hz) indicates coupling to two equivalent neighboring protons (H4 and H6), which is characteristic of the proton situated between two other protons on a benzene ring. |

| 6.83 | Multiplet (m) | 3H | Ar-H (C2, C4, C6) | These signals are upfield relative to the C5 proton due to the electron-donating effect of the methoxy group. The complex multiplet arises from the overlapping signals of these three non-equivalent aromatic protons. |

| 3.80 | Singlet (s) | 3H | Ar-O-CH₃ | This singlet in the typical range for a methoxy group attached to an aromatic ring shows no coupling to adjacent protons, as expected. |

| 3.69 | Singlet (s) | 3H | O=C-O-CH₃ | This singlet is characteristic of protons on a methyl ester group. It is slightly downfield from a typical ether methyl due to the deshielding effect of the adjacent carbonyl group. |

| 3.60 | Singlet (s) | 2H | Ar-CH₂ -C=O | This singlet corresponds to the methylene protons. It is deshielded by both the adjacent aromatic ring and the carbonyl group. The singlet nature confirms there are no protons on the adjacent carbon atoms. |

¹³C NMR Spectroscopy: Characterizing the Carbon Backbone

Expertise & Rationale: Carbon-13 NMR provides a direct count of the non-equivalent carbon atoms in the molecule and identifies their chemical nature (e.g., carbonyl, aromatic, aliphatic). While less sensitive than ¹H NMR, it is indispensable for confirming the carbon skeleton.[5] For Methyl 3-Methoxyphenylacetate, we expect to see 8 distinct signals, as two pairs of aromatic carbons (C4/C6 and C1/C2 based on symmetry approximation which is not perfect here) are chemically non-equivalent due to the meta-substitution pattern.

Standard Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. For a dedicated ¹³C spectrum, a more concentrated sample (50-100 mg) is optimal to reduce acquisition time.[5]

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is crucial as it collapses all ¹³C-¹H couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio. A standard acquisition may require several hundred to a few thousand scans.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the TMS signal to 0.00 ppm.

Predicted Data & Interpretation

While a published spectrum for the 3-methoxy isomer was not found in the initial search, we can predict the chemical shifts with high confidence based on established substituent effects and data from analogous compounds.

| Predicted Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~172 | C =O | The ester carbonyl carbon appears in its characteristic downfield region. |

| ~160 | Ar-C -O (C3) | Aromatic carbon directly attached to the highly electronegative oxygen of the ether group is significantly deshielded. |

| ~136 | Ar-C -CH₂ (C1) | The ipso-carbon attached to the acetyl group. |

| ~130 | Ar-C H (C5) | The aromatic CH carbon para to the acetyl group and meta to the methoxy group. |

| ~121 | Ar-C H (C6) | Aromatic CH ortho to the acetyl group. |

| ~115 | Ar-C H (C4) | Aromatic CH ortho to the methoxy group, shielded by its electron-donating effect. |

| ~113 | Ar-C H (C2) | Aromatic CH ortho to the methoxy group and the acetyl group, also shielded. |

| ~55 | Ar-O-C H₃ | The carbon of the aromatic methoxy group appears in its typical region. |

| ~52 | O=C-O-C H₃ | The carbon of the methyl ester group. |

| ~41 | Ar-C H₂-C=O | The aliphatic methylene bridge carbon. |

Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending). For this molecule, IR spectroscopy serves as an orthogonal validation technique to confirm the presence of the critical ester carbonyl (C=O) and the two distinct C-O bonds (ester and ether), as well as the aromatic ring.

Standard Protocol: Acquiring an IR Spectrum (Neat Liquid)

-

Instrument Preparation: Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory or the salt plates (KBr, NaCl) are clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to fully evaporate.[7]

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the neat Methyl 3-Methoxyphenylacetate liquid directly onto the ATR crystal or between two salt plates.[8]

-

Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Predicted Data & Interpretation

The IR spectrum will exhibit several strong, characteristic absorption bands that fingerprint the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale for Prediction |

| ~3050-3000 | C-H Stretch | sp² Aromatic C-H | This absorption, typically appearing just above 3000 cm⁻¹, confirms the presence of hydrogens on the aromatic ring. |

| ~2950-2850 | C-H Stretch | sp³ Aliphatic C-H | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups and the methylene bridge. |

| ~1735 | C=O Stretch | Ester Carbonyl | This is the most intense and diagnostically significant peak in the spectrum, providing unambiguous evidence for the ester functional group. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of carbon-carbon double bond stretching within the benzene ring. |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether | This strong band corresponds to the asymmetric C-O-C stretch of the aryl ether (Ar-O-CH₃) moiety. |

| ~1150 | C-O Stretch | Ester C-O | This band arises from the C-O stretching of the ester group (O=C-O-C). |

Part 3: Mass Spectrometry (MS) – Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a high-energy technique that causes reproducible fragmentation, creating a unique "mass fingerprint" for the molecule. This analysis will confirm the molecular formula and support the connectivity established by NMR.

Standard Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms).[9] The GC oven temperature program is designed to separate the analyte from any impurities before it enters the mass spectrometer. A typical program might start at 70°C, hold for 2 minutes, then ramp at 20°C/min to 300°C.[9]

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

Predicted Data & Interpretation

The mass spectrum provides the final layer of confirmatory evidence.

| m/z Value | Proposed Fragment | Formula of Fragment | Rationale for Prediction |

| 180 | [M]⁺• | [C₁₀H₁₂O₃]⁺• | Molecular Ion: This peak confirms the molecular weight of the compound. Its presence, even at low abundance, is critical. |

| 149 | [M - •OCH₃]⁺ | [C₉H₉O₂]⁺ | Loss of a methoxy radical from the ester group via alpha cleavage. |

| 121 | [M - •COOCH₃]⁺ | [C₈H₉O]⁺ | Base Peak (Predicted): Loss of the carbomethoxy radical results in the formation of a highly stable, resonance-stabilized methoxybenzyl cation. This is a very common and favorable fragmentation pathway for phenylacetate esters.[10] |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Loss of carbon monoxide from the m/z 121 fragment, potentially forming a tropylium ion, a common fragment for benzyl-type structures. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of the methoxy group from the aromatic ring fragment. |

Part 4: Integrated Structural Verification – A Unified Conclusion

No single analytical technique provides absolute proof of structure. True scientific trustworthiness is achieved through the convergence of orthogonal data, where each method validates the others. The workflow below illustrates how the information gathered culminates in an unambiguous structural assignment.

Caption: Integrated workflow for the structural elucidation of Methyl 3-Methoxyphenylacetate.

References

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-methoxypropane. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-methoxyphenylacetate. PubChem Compound Database. Retrieved January 30, 2026, from [Link]

-

ChemBK. (2024). Methyl 4-methoxyphenylacetate. Retrieved January 30, 2026, from [Link]

-

University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved January 30, 2026, from [Link]

-

LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved January 30, 2026, from [Link]

-

The Royal Society of Chemistry. (2025). Nuclear Magnetic Resonance Volume 51. Retrieved January 30, 2026, from [Link]

-

Atmospheric Measurement Techniques. (2015). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. Retrieved January 30, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 30, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate. Retrieved January 30, 2026, from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved January 30, 2026, from [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved January 30, 2026, from [Link]

-

Reagecon. (n.d.). Organic Standards for GC, GC/MS, LC and LC/MS. Retrieved January 30, 2026, from [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved January 30, 2026, from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved January 30, 2026, from [Link]

-

Automated Topology Builder (ATB) and Repository. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Retrieved January 30, 2026, from [Link]

-

Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 30, 2026, from [Link]

-

SpringerLink. (2020). Method development and validation for the quantification of organic acids in microbial samples. Retrieved January 30, 2026, from [Link]

-

Novoprolabs. (n.d.). NMR sample preparation guidelines. Retrieved January 30, 2026, from [Link]

-

ChemRxiv. (n.d.). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. Retrieved January 30, 2026, from [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved January 30, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 3-methylbut-1-ene. Retrieved January 30, 2026, from [Link]

-

NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved January 30, 2026, from [Link]

Sources

- 1. METHYL 3-METHOXYPHENYLACETATE | 18927-05-4 [chemicalbook.com]

- 2. Methyl 3-methoxyphenylacetate, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. labproinc.com [labproinc.com]

- 4. Methyl 3-methoxyphenylacetate, 97% 2.5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Methoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the large-scale synthesis of Methyl 3-Methoxyphenylacetate, an important organic intermediate in the pharmaceutical, agrochemical, and dyestuff industries.[1] We present a detailed, field-proven protocol for Fischer esterification of 3-Methoxyphenylacetic acid, selected for its high yield and operational simplicity. Alternative synthetic routes are discussed to provide a broader manufacturing context. This guide emphasizes the causality behind experimental choices, robust safety procedures, and stringent quality control measures to ensure a self-validating and scalable process. All protocols are supported by authoritative references and practical insights aimed at facilitating successful implementation in a production environment.

Introduction and Strategic Importance

Methyl 3-Methoxyphenylacetate is a key building block in the synthesis of a variety of more complex molecules. Its structural motif is found in numerous active pharmaceutical ingredients (APIs) and other high-value chemical products. The efficient and cost-effective large-scale production of this intermediate is therefore a critical step in the supply chain for these essential goods.

The primary challenge in scaling up the synthesis of Methyl 3-Methoxyphenylacetate lies in achieving high conversion rates and purity while maintaining a favorable safety profile and minimizing environmental impact. The protocols detailed herein are designed to address these challenges directly.

Recommended Synthetic Pathway: Fischer Esterification

The most direct and industrially viable route for the large-scale synthesis of Methyl 3-Methoxyphenylacetate is the Fischer esterification of 3-Methoxyphenylacetic acid with methanol in the presence of an acid catalyst.[2] This reversible reaction is driven to completion by using an excess of the alcohol reactant, which also serves as the solvent, and by the action of the catalyst.[2][3]

Causality of Reagent Selection

-

3-Methoxyphenylacetic Acid (Starting Material): A commercially available and relatively stable solid, making it easy to handle at scale.

-

Methanol (Reagent and Solvent): Serves as both the esterifying agent and the reaction solvent. Using it in large excess shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2] Its low boiling point simplifies its removal during work-up.

-

Trimethylsilyl Chloride (Catalyst Precursor): While traditional mineral acids like sulfuric acid can be used, trimethylsilyl chloride (TMS-Cl) offers a convenient and effective alternative. It reacts in situ with methanol to generate anhydrous HCl, which is the true catalytic species. This method avoids the handling of highly corrosive mineral acids and can lead to very high yields.[1]

Reaction Mechanism

The Fischer esterification proceeds via a series of reversible protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. Subsequent proton transfers and the elimination of water yield the final ester product.[4]

Caption: Fischer Esterification Workflow.

Detailed Large-Scale Synthesis Protocol

This protocol is adapted from a high-yield laboratory procedure and is suitable for scaling.[1]

Equipment and Materials

| Item | Specification | Purpose |

| Reactor | Glass-lined or stainless steel, appropriately sized for the batch, with overhead stirring, reflux condenser, and addition funnel. | Main reaction vessel. |

| Heating/Cooling System | Capable of maintaining the desired reaction temperature. | Temperature control. |

| Vacuum Pump | For solvent removal. | Post-reaction work-up. |

| 3-Methoxyphenylacetic Acid | >98% purity | Starting material. |

| Methanol | Anhydrous grade | Reagent and solvent. |

| Trimethylsilyl Chloride | >98% purity | Catalyst precursor. |

| Ethyl Acetate | Reagent grade | Extraction solvent. |

| Anhydrous Magnesium Sulfate | Granular | Drying agent. |

Step-by-Step Procedure

-

Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to prevent side reactions with atmospheric moisture.

-

Charging Reagents:

-

Charge the reactor with 3-Methoxyphenylacetic acid (1.0 eq).

-

Add anhydrous methanol (approx. 8 L per kg of acid).

-

Begin stirring to dissolve the acid. The mixture may not be fully homogeneous initially.

-

-

Catalyst Addition:

-

Slowly add trimethylsilyl chloride (2.2 eq) to the stirred mixture via an addition funnel over a period of 1-2 hours. Caution: This addition is exothermic. Maintain the temperature of the reaction mixture at room temperature using a cooling bath if necessary.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 17-18 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under vacuum to yield the crude Methyl 3-Methoxyphenylacetate as an oil.

-

-

Purification:

-

For most applications, the crude product will be of sufficient purity. If further purification is required, vacuum distillation is the recommended method.

-

Process Parameters

| Parameter | Value | Justification |

| Reactant Ratio (Acid:TMS-Cl) | 1 : 2.2 | Ensures sufficient generation of HCl catalyst. |

| Solvent Volume | ~8 L/kg of acid | Provides adequate dissolution and facilitates stirring. |

| Addition Time (TMS-Cl) | 1-2 hours | Controls the initial exotherm. |

| Reaction Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |

| Reaction Time | 17-18 hours | Allows for high conversion. |

| Expected Yield | >95% | Based on reported laboratory-scale synthesis.[1] |

Alternative Synthetic Route: From 3-Methoxyphenylacetonitrile

An alternative, multi-step synthesis begins with 3-Methoxyphenylacetonitrile. This route can be advantageous if the nitrile is a more readily available or cost-effective starting material.

Sources

"handling and storage procedures for Methyl 3-Methoxyphenylacetate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-Methoxyphenylacetate is a key organic intermediate utilized in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs.[1][2][3] Its utility in these fields necessitates a thorough understanding of its properties and the implementation of rigorous handling and storage protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for Methyl 3-Methoxyphenylacetate, grounded in established safety protocols and technical data.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Methyl 3-Methoxyphenylacetate is paramount for its safe handling and for predicting its behavior in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Boiling Point | 86 - 88 °C at 0.5 mmHg | [1] |

| Density | 1.12 g/mL | [2] |

| Refractive Index | 1.5140-1.5190 @ 20°C | [5] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like alcohols, ethers, and esters. | [1][2] |

Hazard Identification and Safety Precautions

Methyl 3-Methoxyphenylacetate is classified as a hazardous substance, and adherence to safety warnings is crucial.

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

The causality behind these classifications lies in the chemical reactivity of the ester and aromatic ether functional groups, which can interact with biological macromolecules, leading to irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate exposure risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[7]

-

Eye Protection: Chemical splash goggles are mandatory.[8] In situations with a higher risk of splashing, a face shield worn over goggles is recommended.[9][10]

-

Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8] A lab coat should be worn and buttoned to cover as much skin as possible.[9] For tasks with a higher potential for splashes, a chemical-resistant apron or coveralls should be considered.[8][10]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6][11] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[9]

Caption: Workflow for Personal Protective Equipment (PPE) usage.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.

Handling

-

Ventilation: Always handle Methyl 3-Methoxyphenylacetate in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[6]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly with soap and water after handling.[6]

-

Spill Prevention: Use secondary containment when transporting the chemical. Avoid physical damage to containers.[6]

Storage

-

Container: Store in a tightly sealed, properly labeled container.[1][12] Polyethylene or polypropylene containers are suitable.[6]

-

Conditions: Store in a cool, dry, and well-ventilated place.[1][12] Keep away from heat, sparks, and open flames.[13]

-

Incompatibilities: Store away from oxidizing agents.[1] While extensive incompatibility data is not available, it is prudent to avoid storage with strong acids, bases, and reducing agents.

Caption: Key storage requirements for Methyl 3-Methoxyphenylacetate.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Seek immediate medical attention.[6][14]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and water.[6][14] If skin irritation occurs, seek medical advice.[6]

-

Inhalation: Move the person to fresh air.[6][14] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention if symptoms persist.[14]

-

Ingestion: Do not induce vomiting.[15] Rinse the mouth with water and drink plenty of water.[12] Seek medical attention if you feel unwell.[6]

Spill Response Protocol

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For minor spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[6]

-

Collect: Carefully collect the absorbed material into a labeled, sealable container for proper waste disposal.[6]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following is a generalized protocol for the use of Methyl 3-Methoxyphenylacetate as a starting material in a chemical synthesis. This protocol should be adapted based on the specific reaction conditions and scale.

General Reaction Setup

-

Preparation: Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is clean and dry.

-

Inert Atmosphere: If the reaction is sensitive to air or moisture, assemble the apparatus for operation under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition:

-

Charge the reaction vessel with the appropriate solvent and any other solid reagents.

-

Slowly add Methyl 3-Methoxyphenylacetate to the reaction mixture via a syringe or dropping funnel. The rate of addition may need to be controlled to manage any exothermic processes.

-

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Work-up: Once the reaction is complete, quench the reaction mixture using an appropriate procedure. This may involve the addition of water, an acidic solution, or a basic solution.

-

Extraction: Extract the product into a suitable organic solvent.

-

Purification: Purify the crude product using techniques such as distillation, chromatography, or recrystallization.

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry).

References

- Apollo Scientific. (2023, July 5). Methyl 2-(3-methoxyphenyl)

-

LookChemicals. METHYL 3-METHOXYPHENYLACETATE. [Link]

- Fisher Scientific. (2024, March 30).

- National Center for Biotechnology Information. (n.d.).

- Santa Cruz Biotechnology. (2018, November 15).

- University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.

- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.

- BASF. (2026, February 7).

- Cayman Chemical. (2024, March 14).

- Echemi. Methyl (αE)-2-(chloromethyl)-α-(methoxyimino)

- Trimaco. (2023, September 8). Essential Chemical PPE.

- University of Hawai'i at Mānoa, College of Tropical Agriculture and Human Resources. UNIT 7: Personal Protective Equipment.

- TCI Chemicals.

- American Chemistry Council. MDI or TDI: First Aid Guidance.

- National Center for Biotechnology Information. (n.d.).

- ChemBK. (2024, April 9).

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. Methyl 3-methoxyphenylacetate, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. METHYL 3-METHOXYPHENYLACETATE | 18927-05-4 [chemicalbook.com]

- 3. 3-méthoxyphénylacétate de méthyle, 97 %, Thermo Scientific Chemicals 2.5 g | Buy Online [thermofisher.com]

- 4. 18927-05-4,METHYL 3-METHOXYPHENYLACETATE [lookchemicals.com]

- 5. Methyl 3-methoxyphenylacetate, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. americanchemistry.com [americanchemistry.com]

- 8. trimaco.com [trimaco.com]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. download.basf.com [download.basf.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

Troubleshooting & Optimization

"common side reactions in Methyl 3-Methoxyphenylacetate synthesis"

Ticket Subject: Optimization and Troubleshooting of Methyl 3-Methoxyphenylacetate (CAS: 18927-05-4) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for Methyl 3-Methoxyphenylacetate . This intermediate is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), fragrances, and agrochemicals.

While the synthesis appears straightforward, the 3-methoxy substitution introduces specific electronic sensitivities—activating the ring toward electrophilic attack while remaining susceptible to ether cleavage under harsh acidic conditions. This guide moves beyond basic textbook procedures to address the specific "pain points" of scaling this reaction.

| Parameter | Specification |

| Target Molecule | Methyl 3-Methoxyphenylacetate |

| CAS Number | 18927-05-4 |

| Molecular Weight | 180.20 g/mol |

| Key Reactivity | Benzylic protons (acidic), Methoxy group (activator), Ester linkage (hydrolytically unstable) |

Core Protocol: The Modified Fischer Esterification

Recommended for: Routine synthesis, scale-up, and cost-efficiency.

The standard sulfuric acid-catalyzed route often leads to "tarring" due to the high concentration of strong oxidant (

Optimized Workflow

-

Charge: Dissolve 3-Methoxyphenylacetic acid (1.0 eq) in Methanol (anhydrous, 10-15 volumes) .

-

Catalyst Generation: Cool to 0°C. Add TMSCl (2.0 eq) dropwise.

-

Reaction: Warm to room temperature (RT) or mild reflux (40-50°C) for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 8:2). Look for the disappearance of the acid spot (

) and appearance of the ester ( -

Workup: Concentrate in vacuo. Redissolve in EtOAc. Wash with sat.

(to remove trace acid), then Brine. Dry over

Critical Side Reactions & Troubleshooting

This section details the specific failure modes associated with the 3-methoxy aryl system.

A. O-Demethylation (The "Pink Product" Phenomenon)

Symptom: The reaction mixture turns pink or red; yield drops; appearance of phenolic impurities.

Cause: Strong Lewis acids (like

-

Avoid using

or -

Keep reaction temperature below 65°C.

-

If using

, limit concentration to <5 mol% and avoid prolonged reflux.

B. Electrophilic Aromatic Sulfonation

Symptom: Darkening of the reaction mixture (brown/black tar); loss of material balance.

Cause: The methoxy group is an ortho/para director and activates the ring. Concentrated

-

Switch Catalysts: Use Acetyl Chloride/MeOH or TMSCl/MeOH instead of sulfuric acid.

-

Dilution: If

is mandatory, ensure high dilution in methanol before adding the substrate.

C. Benzylic Oxidation

Symptom: Presence of a ketone peak in IR (

-

Perform the reaction under an inert atmosphere (

or Ar). -

Degas the methanol prior to use.

D. Hydrolysis (The Equilibrium Trap)

Symptom: Reaction stalls at ~70% conversion. Cause: Water accumulation drives the reverse reaction. Prevention:

-

Chemical Scavenging: The TMSCl method (described above) chemically consumes water.

-

Physical Removal: Use a Dean-Stark trap (if using a higher boiling co-solvent like Toluene) or add activated 3Å Molecular Sieves to the reaction flask.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Failure Modes

This diagram maps the desired pathway against the critical side reactions described above.

Caption: Figure 1. Synthetic pathway and competing side reactions. Red paths indicate critical failure modes.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when your yield or purity is out of specification.

Caption: Figure 2. Diagnostic flowchart for common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (

Q: My product has a strong "almond-like" smell. Is this normal? A: No. A strong almond odor suggests the presence of 3-methoxybenzaldehyde . This indicates your starting material contained impurities or that significant oxidation of the benzylic carbon occurred followed by cleavage. Check your starting material purity.

Q: Why do I see a new spot on TLC appearing above the ester after long reaction times? A: This is likely the transesterification product if you used a co-solvent containing a different alcohol, or a Claisen condensation dimer if the reaction became basic during workup. Ensure the quench is performed into slightly acidic water or buffer.

Q: Is the acid chloride route better? A: Converting the acid to the acid chloride (using Oxalyl Chloride/DMF) and then reacting with methanol is the highest yielding method (>95%) . However, it requires an extra step and stricter moisture control. We recommend this only if the direct Fischer esterification fails to meet purity specs.

References

-

ChemicalBook. (2025).[9] Methyl 3-methoxyphenylacetate | 18927-05-4.[9] Link

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Link

-

National Institutes of Health (NIH). (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. (Relevant for benzylic impurity identification). Link

-

Sigma-Aldrich. (n.d.). Methyl 3-methoxyphenylacetate Product Specification. Link

-

Chemistry Steps. (n.d.). Fischer Esterification Mechanism and Side Reactions. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. US20070010685A1 - Method of phenylacetic acid production - Google Patents [patents.google.com]

- 3. jocpr.com [jocpr.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. youtube.com [youtube.com]

- 9. METHYL 3-METHOXYPHENYLACETATE | 18927-05-4 [chemicalbook.com]

Technical Support Center: Methyl 3-Methoxyphenylacetate Synthesis

Ticket ID: OPT-YIELD-3MPA Subject: Optimization of Reaction Yield & Purity for Methyl 3-Methoxyphenylacetate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Equilibrium Problem

Welcome to the Process Optimization Support Center. You are likely encountering a yield ceiling of ~65-70% using standard Fischer esterification (Refluxing H₂SO₄/MeOH).

The Root Cause: The synthesis of Methyl 3-Methoxyphenylacetate from 3-methoxyphenylacetic acid is an equilibrium-limited Fischer esterification. The accumulation of water (a byproduct) drives the reverse hydrolysis reaction. Furthermore, the meta-methoxy substituent is electronically stable but can be sensitive to harsh acidic conditions (demethylation risk) or oxidation, leading to "tarry" impurities.

To break the 90% yield barrier, you must move from equilibrium management to irreversible activation .

Decision Matrix: Selecting Your Protocol

Before proceeding, select the protocol that matches your scale and constraints.

Figure 1: Protocol selection logic based on scale and substrate sensitivity.

High-Yield Protocols (Step-by-Step)

Method A: The "Anhydrous Activation" Route (Recommended)

Mechanism: Uses Thionyl Chloride (SOCl₂) to generate anhydrous HCl in situ and consume water chemically. Target Yield: >95% Reaction Time: 2–4 Hours

Reagents:

-

3-Methoxyphenylacetic acid (1.0 eq)

-

Methanol (Anhydrous, 10-15 volumes)

-

Thionyl Chloride (1.2 - 1.5 eq)

Protocol:

-

Setup: Flame-dry a round-bottom flask (RBF) equipped with a stir bar and a drying tube (CaCl₂).

-

Solvent Prep (Critical): Charge the flask with anhydrous Methanol and cool to 0°C (Ice bath).

-

Activation: Add Thionyl Chloride dropwise over 20 minutes.

-

Note: This generates HCl gas and heat.[1] Vent properly.

-

-

Addition: Add 3-Methoxyphenylacetic acid in one portion.

-

Reaction: Remove ice bath. Stir at Room Temperature (RT) for 1 hour, then warm to mild reflux (65°C) for 2 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 8:2). The acid spot (baseline/streaking) should disappear; the ester (high Rf) appears.

Why this works:

Method B: The "Mild Scavenger" Route (TMSCl)

Best for: Very sensitive substrates or avoiding SOCl₂ fumes. Target Yield: >90%

Protocol:

-

Dissolve 3-Methoxyphenylacetic acid in Methanol.

-

Add Trimethylsilyl chloride (TMSCl) (2.0 eq) dropwise at RT.

-

Stir at RT for 12–24 hours.

Why this works: TMSCl reacts with methanol to produce anhydrous HCl (catalyst) and reacts with water to form Hexamethyldisiloxane (inert byproduct), effectively drying the reaction as it proceeds [2].

Troubleshooting Guide (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalls (~60%) | Water accumulation in solvent. | Do not add more acid. Add molecular sieves (3Å) or switch to Method A (SOCl₂). |

| Dark/Black Reaction | Demethylation of the methoxy group. | The 3-OMe group is activated. High temp + strong acid (H₂SO₄) can cause cleavage. Lower temp to 40°C or use TMSCl method. |

| Emulsion during Workup | Density of ester is close to water; surfactants present. | 1. Add solid NaCl to saturate aqueous layer.2. Filter the mixture through Celite if fine solids are present.3. Use DCM instead of EtOAc for extraction (DCM is heavier than water). |

| Low Purity (Acid present) | Incomplete extraction. | Wash the organic layer with saturated NaHCO₃ until bubbling stops. This converts unreacted acid to the water-soluble sodium salt. |

Mechanistic Insight

Understanding the pathway helps prevent errors. Below is the pathway for the Thionyl Chloride mediated esterification.

Figure 2: Reaction pathway highlighting the dual role of Thionyl Chloride as catalyst generator and water scavenger.

Critical Safety & Handling

-

HCl Gas: Method A generates significant HCl gas. All weighing and additions of SOCl₂ must be done in a fume hood.

-

Exotherm: The addition of SOCl₂ to Methanol is highly exothermic. Always cool the methanol first.

-

Cyanide Precursors: If you are synthesizing the starting material from 3-methoxybenzyl chloride via cyanide, ensure all cyanide residues are quenched (bleach treatment) before acidification, or you risk generating HCN gas.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride/esterification protocols).

-

Brook, M. A., & Chan, T. H. (1983). A simple procedure for the esterification of carboxylic acids and amino acids using chlorotrimethylsilane. Synthesis, 1983(03), 201-203. (Establishes the TMSCl water-scavenging mechanism).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Fischer Esterification equilibrium).

For further assistance, please reply with your TLC data and current reagent stoichiometry.

Sources

"managing temperature control in Methyl 3-Methoxyphenylacetate synthesis"

Welcome to the technical support guide for the synthesis of Methyl 3-Methoxyphenylacetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the critical role of temperature management. Precise temperature control is paramount for maximizing yield, ensuring purity, and maintaining reaction safety. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate the thermal challenges of this synthesis.

Troubleshooting Guide: Diagnosing and Solving Thermal Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a temperature-centric perspective to provide targeted solutions.

Question 1: My reaction yield is significantly lower than expected. Could temperature be the culprit?

Answer: Absolutely. Suboptimal temperature is one of the most common causes of low yield in the Fischer esterification of 3-Methoxyphenylacetic acid. The issue can stem from the temperature being either too low or too high.

-

Scenario 1: Temperature Too Low The Fischer esterification is an equilibrium-controlled reaction.[1] Insufficient thermal energy results in a slow reaction rate, preventing the reaction from reaching equilibrium within the allotted time. If the reaction mixture does not achieve and maintain the reflux temperature of the alcohol (typically methanol, b.p. ~65 °C), the conversion of the carboxylic acid to the ester will be incomplete.[2]

Solution:

-

Verify Reflux: Ensure a steady, gentle reflux is established. The reflux temperature is dictated by the boiling point of the alcohol solvent.[2]

-

Ensure Proper Mixing: Inadequate stirring can lead to localized cold spots within the reaction vessel. Use an appropriate stir bar and speed to maintain a homogenous temperature.

-

Extend Reaction Time: If you are certain the temperature is correct but conversion is still low (as monitored by TLC or HPLC), extending the reflux time may help drive the reaction closer to completion.

-

-

Scenario 2: Temperature Too High Excessive heat can be just as detrimental as insufficient heat. While it can accelerate the reaction, it can also promote side reactions and product degradation.[3]

Solution:

-

Controlled Heating: Use a well-regulated heating source like an oil bath or heating mantle connected to a temperature controller. Avoid direct, intense heating with a Bunsen burner.

-

Monitor Internal Temperature: For larger-scale reactions, placing a thermometer or thermocouple directly in the reaction mixture provides the most accurate reading, ensuring you are not overheating.

-

Question 2: I'm observing significant byproduct formation in my final product analysis. How can I optimize the temperature to improve purity?

Answer: Byproduct formation is a classic indicator of poor temperature control, particularly overheating during either the reaction or the purification step.

-

During the Reaction: The primary side reaction in a Fischer esterification at elevated temperatures is the acid-catalyzed dehydration of the alcohol. With methanol, this can lead to the formation of dimethyl ether. While less common at standard reflux temperatures, this becomes more probable if localized "hot spots" occur.

-

During Purification (Distillation): This is often the more critical stage for purity. Methyl 3-Methoxyphenylacetate has a high boiling point (e.g., 80 °C @ 0.5 mmHg or 158 °C @ 19 mmHg).[4][5] If the distillation temperature is too high, or if the vacuum is not deep enough, you risk thermal degradation of the product.

Solution:

-

Fractional Distillation Under Vacuum: This is the preferred method for purifying Methyl 3-Methoxyphenylacetate. A good vacuum allows the product to distill at a lower, safer temperature, preventing decomposition.

-

Precise Temperature Monitoring: Monitor the head temperature during distillation. Collect the fraction that distills at the correct temperature for your vacuum level.[6] For example, do not allow the pot temperature to rise excessively beyond the boiling point of your target compound.

-

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles of temperature control in this synthesis.

Q: What is the optimal reaction temperature for the synthesis of Methyl 3-Methoxyphenylacetate via Fischer Esterification?

A: The optimal temperature is the reflux temperature of the alcohol being used as the esterifying agent. For the synthesis of the methyl ester, methanol is used. Therefore, the reaction should be maintained at the boiling point of methanol, which is approximately 65 °C at standard atmospheric pressure.[2] This temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.

Q: Why is it necessary to cool the reaction mixture before the workup/neutralization step?

A: Cooling the reaction mixture before quenching with a base (like a saturated sodium bicarbonate solution) is a critical safety and purity step. The neutralization of the strong acid catalyst (e.g., sulfuric acid) is a highly exothermic process. Adding the basic solution to a hot, acidic mixture can cause:

-

Violent Boiling and Splashing: The rapid heat generation can cause the low-boiling solvent (methanol) to flash boil, potentially ejecting corrosive material from the flask.

-

Ester Hydrolysis: The combination of high temperature and the addition of aqueous base can promote the hydrolysis of the newly formed ester back to the carboxylic acid, which will reduce your overall yield. A typical procedure involves cooling the reaction first in a water bath, and then in an ice bath before neutralization.[7]

Q: Can I run the reaction at room temperature?

A: While some esterification methods exist that can proceed at room temperature, they typically require different reagents. For instance, a method using trimethylsilyl chloride in methanol proceeds at room temperature but requires a much longer reaction time (over 17 hours).[4] The standard acid-catalyzed Fischer esterification requires heat to overcome the activation energy barrier and to shift the equilibrium towards the products.[1] Attempting a standard Fischer esterification at room temperature will result in a negligible conversion rate.

Q: What are the temperature considerations when scaling up the synthesis?

A: Scaling up introduces significant thermal management challenges. The surface-area-to-volume ratio decreases as the reaction scale increases, making it harder to dissipate heat.

-

Exothermic Additions: The initial addition of the acid catalyst to the alcohol can be significantly exothermic. On a large scale, this addition must be done slowly, with efficient external cooling (e.g., an ice bath) and vigorous stirring to prevent a dangerous temperature spike.

-

Heating and Reflux: A larger volume of liquid requires more energy and time to reach reflux. It's crucial to ensure even heating to prevent bumping and localized overheating.

-

Workup: The heat generated during the neutralization step is much greater on a larger scale. Pre-cooling the reaction mixture thoroughly is non-negotiable, and the basic solution should be added slowly and in portions.

Data & Protocols

Key Physical & Thermal Properties

| Compound | Molecular Weight | Boiling Point | Melting Point | Notes |

| 3-Methoxyphenylacetic Acid | 166.17 g/mol | 164-166 °C | 65-69 °C[8] | Starting Material |

| Methanol | 32.04 g/mol | ~65 °C | -97.6 °C | Reagent & Solvent |

| Methyl 3-Methoxyphenylacetate | 180.20 g/mol | 80 °C @ 0.5 mmHg[4] | N/A (Liquid)[9] | Product |

Experimental Protocol: Fischer Esterification

This protocol details the synthesis with an emphasis on critical temperature control points.

Step 1: Reaction Setup and Catalyst Addition

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-Methoxyphenylacetic acid (1.0 eq).

-

Add methanol (10-20 eq), which acts as both a reagent and the solvent.

-

Place the flask in an ice-water bath and begin stirring.

-

[CRITICAL TEMPERATURE STEP] Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Monitor for any significant exotherm. Do not allow the internal temperature to rise rapidly.

Step 2: Reaction at Reflux

-

Remove the ice bath and fit the flask with a reflux condenser.

-

Heat the mixture to a gentle reflux (~65 °C) using a temperature-controlled heating mantle or oil bath.[2]

-

Maintain this reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

Step 3: Cooldown and Workup

-

Once the reaction is complete, remove the heating source and allow the flask to cool to room temperature.

-

[CRITICAL TEMPERATURE STEP] Place the flask in an ice-water bath to chill the mixture to 0-5 °C.[7]

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Add the solution portion-wise until gas evolution ceases. Keep the flask in the ice bath throughout this addition.

Step 4: Extraction and Drying

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

Step 5: Purification by Vacuum Distillation

-

[CRITICAL TEMPERATURE STEP] Assemble a vacuum distillation apparatus.

-

Heat the crude oil gently under a high vacuum.

-

Monitor the head temperature closely and collect the fraction corresponding to the boiling point of Methyl 3-Methoxyphenylacetate at the pressure you have achieved (e.g., ~80 °C @ 0.5 mmHg).[4]

Visual Diagrams

Troubleshooting Workflow for Low Yield